N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide
Description
N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclohexyl ring substituted with methyl groups and a piperidine ring with a carboxamide functional group
Properties
IUPAC Name |
N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9-4-10(2)6-13(5-9)17-15(19)12-7-11(3)16-14(18)8-12/h9-13H,4-8H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIRRCMVBBMMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)C2CC(NC(=O)C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,5-dimethylcyclohexylamine, which is then reacted with 2-methyl-6-oxopiperidine-4-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated amides.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amide functionality, which is common in many biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The structural features of the compound make it a candidate for drug design and development, particularly in the areas of pain management and anti-inflammatory treatments.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.
Mechanism of Action
The mechanism by which N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl and piperidine rings provide a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylcyclohexyl)-2-methylpiperidine-4-carboxamide
- N-(3,5-dimethylcyclohexyl)-2-oxopiperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(3,5-dimethylcyclohexyl)-2-methyl-6-oxopiperidine-4-carboxamide is unique due to the presence of both the 3,5-dimethylcyclohexyl and the 2-methyl-6-oxopiperidine moieties. This combination provides distinct steric and electronic properties, making it a valuable compound for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
